molecular formula C10H21NO2 B047372 2-Amino-2-ethyloctanoic acid CAS No. 114781-07-6

2-Amino-2-ethyloctanoic acid

Cat. No.: B047372
CAS No.: 114781-07-6
M. Wt: 187.28 g/mol
InChI Key: NKBJUCYPZSRVDF-UHFFFAOYSA-N
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Description

2-Amino-2-ethyloctanoic acid is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol It is a derivative of octanoic acid, featuring an amino group and an ethyl group attached to the second carbon atom of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-ethyloctanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor and in the development of novel pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active derivatives. Additionally, its structural properties enable it to interact with cellular membranes and proteins, influencing various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylhexanoic acid
  • 2-Amino-2-ethylhexanoic acid
  • 2-Amino-2-methylheptanoic acid

Comparison

Compared to similar compounds, 2-Amino-2-ethyloctanoic acid is unique due to its longer carbon chain and the presence of both an amino group and an ethyl group at the second carbon position. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its longer carbon chain also influences its solubility and reactivity, distinguishing it from shorter-chain analogs .

Properties

IUPAC Name

2-amino-2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJUCYPZSRVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921495
Record name 2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114781-07-6
Record name 2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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